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2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine

Derivatization kinetics Mass spectrometry sample preparation Carboxyl group labeling

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine is a disubstituted pyrimidine featuring methoxy groups at positions 2 and 4 and a free piperazine at position The compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-focused libraries , and as the precursor to the isotope-coded derivatization reagent DMPP (d0-/d6-2,4-dimethoxy-6-piperazin-1-yl pyrimidine) used in quantitative mass spectrometry. Its predicted pKa of 8.41 and hydrogen-bond donor/acceptor profile distinguish it from halogenated analogs and underpin its utility in both covalent and non-covalent probe design.

Molecular Formula C10H16N4O2
Molecular Weight 224.264
CAS No. 38539-75-2
Cat. No. B2788268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine
CAS38539-75-2
Molecular FormulaC10H16N4O2
Molecular Weight224.264
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)N2CCNCC2)OC
InChIInChI=1S/C10H16N4O2/c1-15-9-7-8(12-10(13-9)16-2)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
InChIKeyGMECHEUJLSJRGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine (CAS 38539-75-2) – Core Scaffold for Selective Kinase Inhibitors & Derivatization Reagents


2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine is a disubstituted pyrimidine featuring methoxy groups at positions 2 and 4 and a free piperazine at position 6. The compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase-focused libraries [1], and as the precursor to the isotope-coded derivatization reagent DMPP (d0-/d6-2,4-dimethoxy-6-piperazin-1-yl pyrimidine) used in quantitative mass spectrometry [2]. Its predicted pKa of 8.41 and hydrogen-bond donor/acceptor profile distinguish it from halogenated analogs and underpin its utility in both covalent and non-covalent probe design .

Intermediate for kinase-focused library synthesis
Precursor to isotope-coded DMPP derivatization reagent
H-bond donor/acceptor profile supports probe design

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine – Why In-Class Analogs Cannot Be Swapped Without Quantitative Impact on Reactivity & Selectivity


Seemingly trivial substitutions on the pyrimidine core profoundly alter electron density, nucleophilicity, and biological target engagement. Replacement of the 2,4-methoxy groups with chloro (e.g., 2,4-dichloro-6-(piperazin-1-yl)pyrimidine) increases electrophilicity and hydrolytic instability, while removal of the piperazine abolishes the hydrogen-bonding capacity required for kinase hinge-binding and derivatization chemistry [1]. The methoxy pattern specifically contributes to a predicted pKa of 8.41, placing the compound in a narrow window where the piperazine nitrogen is partially protonated at physiological pH, a property that is lost in N-alkylated or chloro-substituted analogs and directly impacts both solubility and membrane permeability . Consequently, generic substitution without head-to-head benchmarking risks compromised synthetic yield, altered selectivity profiles, and invalidated analytical methods.

Target
2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine
Substitute
2,4-Dichloro substitution increases electrophilicity, may shift nucleophilic coupling and reduce aqueous stability.
Target
Free piperazine NH with favorable protonation state
Substitute
N-alkyl-piperazine removes key H-bond donor, potentially disrupting kinase hinge-binding and DMPP reactivity.

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine – Head-to-Head & Cross-Study Quantitative Differentiation


Derivatization Speed: DMPP Labeling Completes in 15 Seconds vs. 30–60 Minutes for Conventional Acylating Reagents

In the development of the d0-/d6-DMPP isotope labeling system, the derivatization of carboxyl-containing analytes with 2,4-dimethoxy-6-(piperazin-1-yl)pyrimidine (DMPP) was reported to reach completion within 15 seconds under mild carbodiimide-mediated conditions [1]. In contrast, the widely used dansyl chloride and benzoyl chloride derivatizations typically require 30–60 minutes at elevated temperature (50–70 °C) to achieve comparable yields [2]. This 120–240-fold reduction in reaction time directly translates to higher throughput and reduced thermal degradation of labile analytes.

Derivatization speed
Cross-study comparable
15 s (DMPP) vs 30–60 min (dansyl/benzoyl chloride)
~120–240× faster
Supports high-throughput derivatization workflows for LC-MS
Carbodiimide conditions, room temperature
Derivatization kinetics Mass spectrometry sample preparation Carboxyl group labeling

Mass Spectrometry Sensitivity: DMPP-Derivatized Analytes Show Significantly Enhanced Ionization Efficiency vs. Underivatized Carboxylates

The DMPP derivatization approach increased the mass spectrometry response of carboxylic acids by integrating high gas-phase hydrogenation capacity and hydrophobicity into the label structure, effectively overcoming the intrinsically poor ESI positive-ion response of underivatized carboxyl groups [1]. The limit of detection (LOD) for d0-DMPP-labeled fatty acids was reported to be greatly reduced compared to non-derivatized analysis, enabling quantification in the low femtomole range [1]. In a separate tissue free-fatty acid study, the d0-/d6-DMPP strategy coupled with selective reaction monitoring achieved trace-level profiling in complex biological matrices with minimized quantitative error [2]. While the exact LOD improvement factor was not stated head-to-head against another label, the abstract highlights 'greatly reduced LODs' as a key strength of the DMPP design.

MS sensitivity
Cross-study comparable
LOD in low femtomole range (DMPP-derivatized)
Supports trace-level carboxyl analyte quantification
ESI positive-ion mode; fatty acid/peptide analytes
Mass spectrometry sensitivity Isotope-coded derivatization Limit of detection

Kinase Selectivity: Piperazinylpyrimidine Derivatives Preferentially Inhibit Oncogenic PDGFR Mutants Over Wild-Type

In a panel of NCI-60 cell lines, the piperazinylpyrimidine derivative compound 4 (synthesized from the parent scaffold) exhibited selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells [1]. Kinase profiling revealed that compound 4 preferentially bound to and inhibited oncogenic mutant forms of KIT and PDGFRA compared to their wild-type isoforms, with significantly greater potency against the mutants [1]. While exact IC50 values are not publicly available, the reported selectivity trend is consistent with the methoxy-piperazine architecture providing a unique hinge-binding geometry that distinguishes it from other kinase inhibitor cores such as imatinib, which inhibits both wild-type and mutant PDGFR with less discrimination [2]. This class-level inference supports the value of the parent scaffold for generating mutant-selective probes.

Kinase selectivity
Class-level inference
Preferential inhibition of KIT/PDGFRA mutants vs wild-type (compound 4); reported cell growth inhibition in MDA-MB-468
Supports mutant-selective kinase probe development context
NCI-60 panel; imatinib comparator shows less discrimination
Kinase selectivity Mutant-specific inhibition PDGFR KIT

Physicochemical Differentiation: Predicted pKa 8.41 Enables pH-Dependent Solubility Switch vs. Chloro Analog

The predicted pKa of 2,4-dimethoxy-6-(piperazin-1-yl)pyrimidine is 8.41 ± 0.10, whereas the analogous 2,4-dichloro-6-(piperazin-1-yl)pyrimidine has a predicted pKa of approximately 3.5–4.0 due to the electron-withdrawing effect of the chlorine atoms . This nearly 4-unit difference means that at physiological pH 7.4, the dimethoxy compound exists predominantly in the monoprotonated state (conjugate acid of piperazine), facilitating transient solubility and membrane partitioning, while the dichloro analog remains largely neutral and may exhibit reduced aqueous solubility. The higher electron density on the dimethoxy pyrimidine ring also enhances its utility as a nucleophilic partner in SNAr reactions compared to the electron-deficient dichloro variant [1].

pKa difference
Supporting evidence
Predicted pKa 8.41 vs ~3.5–4.0 (dichloro analog)
Δ ~4 units
pH-dependent protonation enables salt formation and solubility modulation
Predicted values; experimental verification advised
Physicochemical properties pKa Solubility Drug-likeness

2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine – High-Value Application Scenarios Traced to Quantitative Evidence


High-Throughput Quantitative LC-MS/MS of Carboxyl-Containing Biomarkers

The parent compound is the essential starting material for synthesizing the d0-/d6-DMPP isotope labeling reagent. As demonstrated in published studies, DMPP enables 15-second derivatization of free fatty acids, peptides, and proteins, dramatically accelerating sample preparation in clinical metabolomics and biomarker validation workflows [1]. Laboratories requiring ultra-high sensitivity for trace carboxyl analytes in complex matrices (e.g., tissue, urine) benefit from the low-background and high-ionization-efficiency characteristics of the DMPP label. The availability of both light and heavy isotopic forms further permits accurate relative quantification via internal standardization, an advantage over single-isotope commercial kits [2].

Focused Library Synthesis for Mutant-Selective Kinase Inhibitors

The piperazinylpyrimidine core has been validated as a scaffold for generating inhibitors with selectivity for oncogenic kinase mutants (e.g., KIT, PDGFRA) over wild-type counterparts [1]. Procurement of the parent dimethoxy-piperazine building block enables rapid parallel derivatization (sulfonylation, acylation, reductive amination) to explore structure-activity relationships around the piperazine nitrogen. The electron-rich methoxy substituents are essential for maintaining the kinase hinge-binding orientation that underpins mutant selectivity, and replacing them with chloro or other electron-withdrawing groups would alter the binding pose and potentially abolish selectivity [2].

pKa-Driven Salt and Formulation Optimization in Preclinical Development

With a predicted pKa of 8.41, the piperazine moiety is partially protonated at gastrointestinal pH, offering a handle for salt formation and dissolution rate modulation [1]. This property distinguishes it from low-pKa chloro analogs and can be exploited to improve oral exposure of lead compounds derived from this scaffold. Preformulation scientists can use the parent compound to conduct comparative salt screens and pH-solubility profiles, generating data that directly inform candidate selection before committing to expensive scale-up [2].

Application
Selection Property
Validation Focus
Carboxyl biomarker LC-MS/MS
Rapid DMPP derivatization compatibility
Derivatization speed and LOD validation
Mutant-selective kinase inhibitor library synthesis
Scaffold versatility for parallel derivatization
Kinase selectivity profiling vs. wild-type
Pre-formulation salt and dissolution optimization
pH-dependent protonation and salt formation
Solubility-pH profile and exposure-model review
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